
Prima-1met
Descripción general
Descripción
Prima-1met, also known as APR-246, is a compound that selectively restores the activity of mutant p53 in tumor cells . It is a methylated, more potent derivative of PRIMA-1 . Prima-1met covalently modifies the core domain of mutated p53, restoring the wild-type conformation and activity of p53 in tumor cells, leading to cell cycle arrest and apoptosis .
Synthesis Analysis
APR-246 is a prodrug that is converted to the active compound methylene quinuclidinone (MQ), a Michael acceptor that binds to cysteine residues in mutant p53 and restores its wild-type conformation . This process involves the demethylation of TP73, through DNMT1 depletion .
Molecular Structure Analysis
The molecular structure of Prima-1met involves a low-molecular-weight compound that can reactivate mutant p53 through covalent binding to the core domain . This binding restores the wild-type DNA-binding capacity of p53 .
Chemical Reactions Analysis
Prima-1met has been shown to induce apoptosis in human tumor cells through restoration of the transcriptional transactivation function of mutant p53 . It also increases intracellular levels of reactive oxygen species (ROS), which may contribute to its anti-tumor activity .
Physical And Chemical Properties Analysis
Prima-1met is a low-molecular-weight compound . The molecular mass of p53, which Prima-1met targets, is 53 kD .
Aplicaciones Científicas De Investigación
Reactivation of Mutant p53 and Induction of Apoptosis
PRIMA-1MET, also known as APR-246, is primarily known for its ability to reactivate mutant p53 in tumor cells, thereby inducing apoptosis. Research has shown that PRIMA-1MET affects transcription in cells with mutant p53, impacting genes like GADD45B and Noxa, which are crucial for cell cycle regulation and apoptosis. This suggests that PRIMA-1MET can restore wild-type properties to mutant p53, potentially reducing the risk of drug resistance in cancer therapy (Lambert et al., 2010).
Efficacy in Colorectal Cancer Cells
Studies have revealed that PRIMA-1MET is effective against colorectal cancer cells irrespective of their p53 status. Interestingly, the compound induces apoptosis specifically in cells with mutant p53, mainly through the upregulation of the proapoptotic molecule Noxa. This finding underscores the potential of PRIMA-1MET as a treatment for colorectal cancer, presenting a mechanistic rationale for its clinical evaluation (Xiao-lan Li et al., 2015).
Targeting Other p53 Family Members
PRIMA-1MET has been shown to have effects on other members of the p53 family, like p63 and p73. It can restore the pro-apoptotic function to mutant forms of these proteins in tumor cells. This broadens the potential therapeutic applications of PRIMA-1MET, offering avenues for intervention in diseases with mutations in p63 and p73, beyond just p53 mutations (Rökaeus et al., 2010).
Synergy with Chemotherapeutic Drugs
PRIMA-1MET has demonstrated synergistic effects when combined with other chemotherapeutic drugs, like cisplatin, in inducing tumor cell apoptosis. This suggests a potential novel and more efficient therapeutic strategy for treating tumors carrying mutant p53, as the combination with existing drugs might enhance efficacy (Bykov et al., 2005).
Effectiveness in Various Cancer Types
Research has indicated that PRIMA-1MET is not limited to just one type of cancer. Studies have shown its effectiveness in treating small cell lung cancer, cholangiocarcinoma, and multiple myeloma, demonstrating its broad applicability in oncology. This includes inducing apoptosis and tumor growth delay, suggesting its potential as a versatile anticancer agent (Zandi et al., 2011), (Piyawajanusorn et al., 2019), (Saha et al., 2013).
Induction of Autophagy
PRIMA-1MET has been shown to induce autophagy in colorectal cancer cells, irrespective of their p53 status. This involves activation of the mTOR/AMPK-ULK1-Vps34 autophagic signaling cascade, indicating a mechanism independent of its p53-targeting effects. This aspect of PRIMA-1MET's action highlights its complex role in cancer cell biology and its potential in therapies targeting autophagy (Xiao-lan Li et al., 2020).
Clinical Evaluation
Finally, PRIMA-1MET has undergone clinical evaluation, specifically in a first-in-human trial with patients suffering from refractory hematologic malignancies and prostate cancer. This study was pivotal in determining its safety, tolerability, and biologic effects in tumor cells in vivo, laying the groundwork for its potential use in clinical settings (Lehmann et al., 2012).
Propiedades
IUPAC Name |
2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBNULCRKBVAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(C(=O)C2CCN1CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164013 | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prima-1met | |
CAS RN |
5291-32-7 | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprenetapopt [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprenetapopt | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11684 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPRENETAPOPT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41TGB4080 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



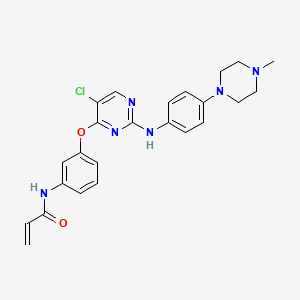
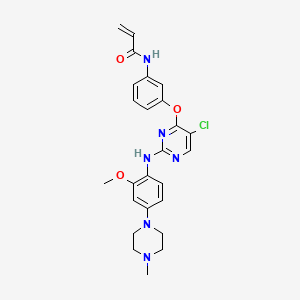
![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)
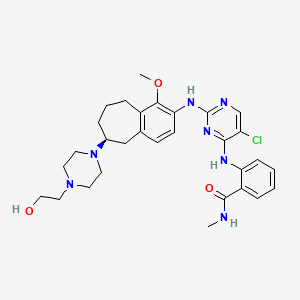

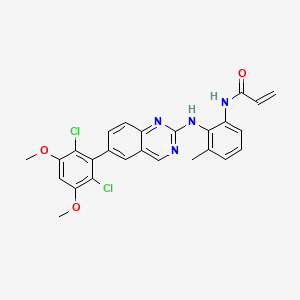
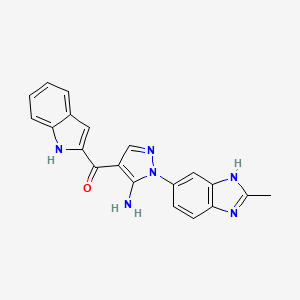
![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)
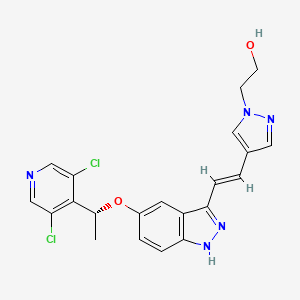

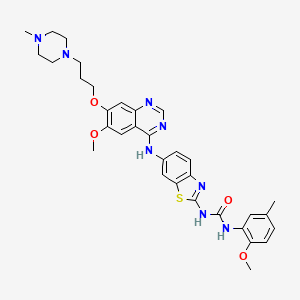
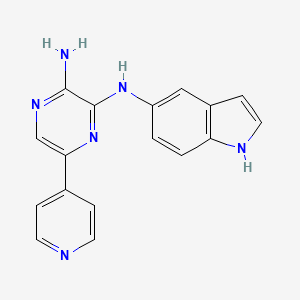
![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)